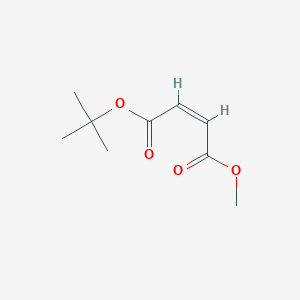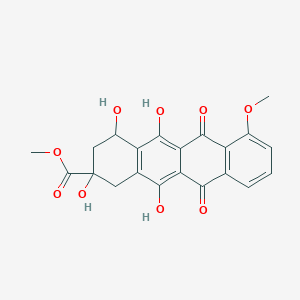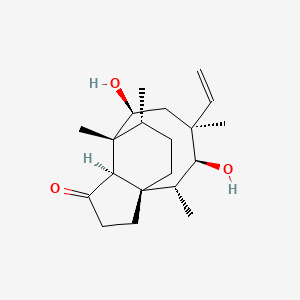
14-epi-Hydroxymutilin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-epi-Hydroxymutilin is a derivative of pleuromutilin, a naturally occurring antibiotic produced by the fungus Pleurotus mutilis. It is known for its antibacterial properties and is used primarily in veterinary medicine. The compound has a molecular formula of C20H32O3 and a molecular weight of 320.466 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-epi-Hydroxymutilin involves the modification of pleuromutilin. One common method includes the acylation of the 14-hydroxyl group. This can be achieved using acid chlorides in the presence of organic or inorganic bases. For example, acid chloride in N,N-dimethylformamide at elevated temperatures (100°C to 120°C) or in the presence of bases like pyridine or di-iso-propylethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
14-epi-Hydroxymutilin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
14-epi-Hydroxymutilin has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its antibacterial properties and its mechanism of action against various bacterial strains.
Medicine: Investigated for potential therapeutic uses, particularly in veterinary medicine.
Industry: Utilized in the development of new antibiotics and as a standard in quality control processes
Mechanism of Action
14-epi-Hydroxymutilin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action disrupts bacterial growth and replication, making it effective against a range of Gram-positive bacteria .
Comparison with Similar Compounds
Similar Compounds
Pleuromutilin: The parent compound from which 14-epi-Hydroxymutilin is derived.
Tiamulin: A semi-synthetic derivative of pleuromutilin with similar antibacterial properties.
Valnemulin: Another pleuromutilin derivative used in veterinary medicine.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its antibacterial activity compared to its parent compound, pleuromutilin. These modifications also contribute to its stability and efficacy in various applications .
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1S,2R,3S,4S,6S,7R,8R,14R)-4-ethenyl-3,6-dihydroxy-2,4,7,14-tetramethyltricyclo[5.4.3.01,8]tetradecan-9-one |
InChI |
InChI=1S/C20H32O3/c1-6-18(4)11-15(22)19(5)12(2)7-9-20(13(3)17(18)23)10-8-14(21)16(19)20/h6,12-13,15-17,22-23H,1,7-11H2,2-5H3/t12-,13+,15+,16+,17+,18-,19+,20+/m1/s1 |
InChI Key |
OBUUFWIMEGVAQS-HOWPROTJSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)O)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


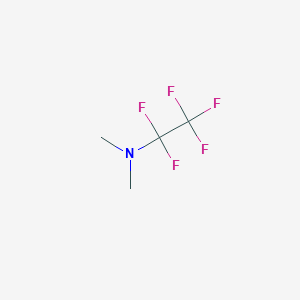

![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)
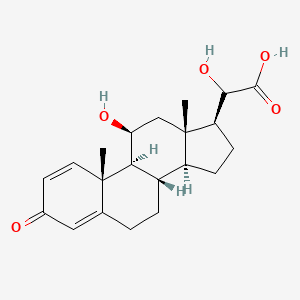
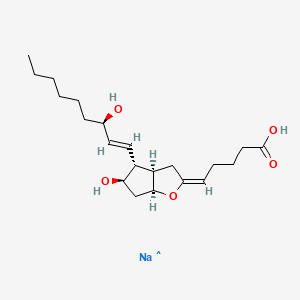

![2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide](/img/structure/B13413141.png)
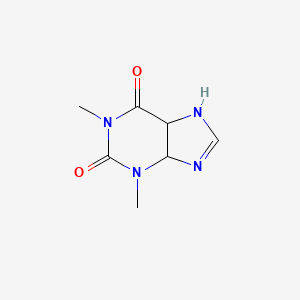

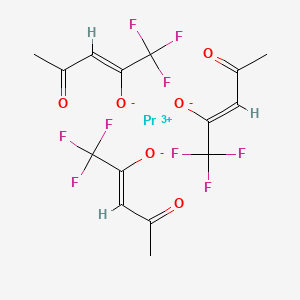
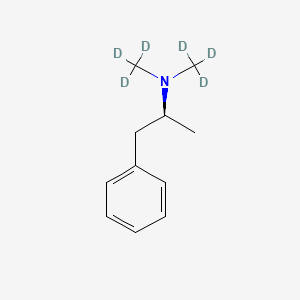
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)
